molecular formula C21H29N3O3S B2674156 1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea CAS No. 2034455-41-7

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2674156
CAS No.: 2034455-41-7
M. Wt: 403.54
InChI Key: ZLMUYJZFSCUVKU-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butoxyphenyl group, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenyl.

    Synthesis of the Furan-3-yl Intermediate: The furan-3-yl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Derivative Formation: Thiomorpholine derivatives are typically synthesized by reacting thiomorpholine with suitable electrophiles.

    Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate, the furan-3-yl intermediate, and the thiomorpholine derivative with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and thiomorpholine moiety can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-12-26-16-17)24-9-13-28-14-10-24/h4-8,12,16,20H,2-3,9-11,13-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUYJZFSCUVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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